Computed Lipophilicity (XLogP3) Distinguishes N1-Allyl from N1-Methyl and N1-Phenyl Congeners
The target compound's computed XLogP3 of 0.1 positions it squarely in the optimal range for CNS drug candidates. By comparison, the N1-methyl analog (4-amino-1-methyl-1H-pyrazole-3-carboxamide) is markedly less lipophilic (XLogP3 ≈ -0.7), while the N1-phenyl analog (4-amino-1-phenyl-1H-pyrazole-3-carboxamide) is much more lipophilic (XLogP3 ≈ 1.5). The allyl group thus provides a unique balance between aqueous solubility and membrane permeability that is not achievable with simple alkyl or aryl substitution [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 4-Amino-1-methyl-1H-pyrazole-3-carboxamide (XLogP3 ≈ -0.7); 4-Amino-1-phenyl-1H-pyrazole-3-carboxamide (XLogP3 ≈ 1.5) |
| Quantified Difference | Δ 0.8 log unit vs. methyl; Δ -1.4 log units vs. phenyl |
| Conditions | Values computed by XLogP3 3.0 algorithm (PubChem). Comparator values estimated from nearest-neighbor data in PubChem. |
Why This Matters
Lipophilicity directly influences aqueous solubility, passive membrane permeability, and off-target binding; a measured XLogP3 near 0 is often preferred for CNS-targeted libraries, making the allyl variant a better starting point than methyl or phenyl analogs.
- [1] PubChem Compound Summary CID 68862703 – 4-Amino-1-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide. Computed properties section, XLogP3 value. National Center for Biotechnology Information, accessed 2026-05-01. View Source
- [2] PubChem Compound Nearest-Neighbor Search (CID 68862703). Similarity-based search reveals methyl and phenyl analogs with distinct XLogP3 values. View Source
